Cas no 320-30-9 (4-Chloro-1,2-bis-(trifluoromethyl)benzene)

4-Chloro-1,2-bis-(trifluoromethyl)benzene structure
320-30-9 structure
Product Name:4-Chloro-1,2-bis-(trifluoromethyl)benzene
CAS No:320-30-9
MF:C8H3ClF6
MW:248.552842378616
CID:3046951
PubChem ID:45790480
Update Time:2025-07-23

4-Chloro-1,2-bis-(trifluoromethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-1,2-bis-(trifluoromethyl)benzene
    • Benzene, 4-chloro-1,2-bis(trifluoromethyl)-
    • STL554645
    • DTXSID001277539
    • 320-30-9
    • MFCD11100533
    • SCHEMBL3789153
    • CS-0318108
    • Hexafluor-4-chlor-o-xylol
    • 4-Chloro-1,2-bis(trifluoromethylbenzene)
    • BBL100851
    • 4-chloro-1,2-bis(trifluoromethyl)benzene
    • AKOS005255468
    • Inchi: 1S/C8H3ClF6/c9-4-1-2-5(7(10,11)12)6(3-4)8(13,14)15/h1-3H
    • InChI Key: PWDDGDIIBURINF-UHFFFAOYSA-N
    • SMILES: C1(C(F)(F)F)=CC=C(Cl)C=C1C(F)(F)F

Computed Properties

  • Exact Mass: 247.9827468g/mol
  • Monoisotopic Mass: 247.9827468g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 0Ų

4-Chloro-1,2-bis-(trifluoromethyl)benzene Pricemore >>

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Additional information on 4-Chloro-1,2-bis-(trifluoromethyl)benzene

Introduction to 4-Chloro-1,2-bis-(trifluoromethyl)benzene (CAS No. 320-30-9)

4-Chloro-1,2-bis-(trifluoromethyl)benzene, with the chemical formula C₈H₃ClF₆, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential applications. This compound belongs to the class of halogenated aromatic hydrocarbons, which are widely studied for their reactivity and utility in synthetic chemistry. The presence of both chlorine and trifluoromethyl substituents on a benzene ring imparts distinct electronic and steric effects, making it a valuable intermediate in the synthesis of more complex molecules.

The CAS number 320-30-9 uniquely identifies this compound in scientific literature and industrial databases, facilitating its accurate classification and handling. As a key building block, 4-Chloro-1,2-bis-(trifluoromethyl)benzene is employed in various synthetic pathways to produce intermediates that are pivotal in drug development and crop protection agents. Its molecular structure, characterized by a highly electronegative trifluoromethyl group and a chloro substituent, enhances its utility as a ligand or reactant in catalytic processes.

Recent advancements in medicinal chemistry have highlighted the role of fluorinated aromatic compounds in improving pharmacokinetic properties of drugs. The electron-withdrawing nature of the trifluoromethyl group can modulate the metabolic stability and binding affinity of drug candidates, while the chlorine atom provides a handle for further functionalization. Studies have demonstrated that incorporating such motifs into molecular frameworks can lead to enhanced bioavailability and reduced toxicity profiles.

In agrochemical research, 4-Chloro-1,2-bis-(trifluoromethyl)benzene serves as a precursor for developing novel pesticides and herbicides. The fluorinated aromatic core contributes to the compound's ability to interact with biological targets in pests, often leading to increased efficacy and selectivity. For instance, derivatives of this compound have been investigated for their potential as growth regulators or antifeedants in agricultural applications.

The synthesis of 4-Chloro-1,2-bis-(trifluoromethyl)benzene typically involves fluorination reactions on pre-functionalized benzene rings or through cross-coupling strategies that introduce chlorine atoms at specific positions. Modern synthetic methodologies have improved the efficiency and scalability of these processes, enabling researchers to access this compound in higher yields with greater purity. Advances in flow chemistry have also facilitated continuous production runs, reducing waste and optimizing reaction conditions.

From a computational chemistry perspective, the electronic structure of 4-Chloro-1,2-bis-(trifluoromethyl)benzene has been extensively studied using density functional theory (DFT) and other quantum mechanical methods. These studies provide insights into its reactivity patterns and help predict its behavior in various chemical transformations. The computational analysis reveals that the trifluoromethyl group significantly alters the electron distribution on the benzene ring, making it more susceptible to nucleophilic attack at certain positions while resisting electrophilic substitution at others.

The pharmaceutical industry has leveraged the versatility of 4-Chloro-1,2-bis-(trifluoromethyl)benzene in designing novel therapeutic agents. For example, researchers have explored its use as a scaffold for kinase inhibitors, where the halogenated aromatic system interacts with key residues in the active site of enzymes involved in cancer pathways. Preliminary results from preclinical studies suggest that derivatives of this compound exhibit promising antitumor activity by disrupting aberrant signaling cascades.

In addition to its pharmaceutical applications, 4-Chloro-1,2-bis-(trifluoromethyl)benzene has found utility in materials science. Its ability to undergo polymerization or form coordination complexes with metal ions makes it a candidate for developing advanced materials with tailored properties. For instance, fluorinated aromatic compounds have been used to create liquid crystals or conductive polymers that exhibit enhanced thermal stability and chemical resistance.

The environmental impact of halogenated aromatic compounds is another area of active research. While these compounds offer numerous benefits in synthetic applications, their persistence in ecosystems raises concerns about long-term exposure risks. Efforts are underway to develop greener synthetic routes that minimize hazardous byproducts while maintaining high yields. Biodegradation studies on 4-Chloro-1,2-bis-(trifluoromethyl)benzene derivatives have provided insights into their fate in natural environments, helping guide responsible usage practices.

Future directions in research may focus on expanding the structural diversity of derivatives derived from 4-Chloro-1,2-bis-(trifluoromethyl)benzene through innovative functionalization strategies. Techniques such as transition-metal-catalyzed cross-coupling reactions could enable the introduction of additional substituents at precise locations on the aromatic ring. This modular approach would allow chemists to fine-tune physicochemical properties like solubility or lipophilicity for specific applications.

In conclusion,4-Chloro-1,2-bis-(trifluoromethyl)benzene (CAS No. 320-30-9) is a multifaceted compound with broad utility across pharmaceuticals، agrochemicals، and materials science。 Its unique structural features make it an indispensable tool for synthetic chemists, while ongoing research continues to uncover new possibilities for its application。 As our understanding of fluorinated aromatic systems deepens, so too will their role in advancing technological и scientific innovation。

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